molecular formula C29H34O B11960873 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol CAS No. 26905-20-4

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol

Katalognummer: B11960873
CAS-Nummer: 26905-20-4
Molekulargewicht: 398.6 g/mol
InChI-Schlüssel: TXCAHPBHBKXCAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol is an organic compound known for its unique structure and properties It is characterized by the presence of three 2,4,6-trimethyl-phenyl groups attached to an ethenol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol typically involves the reaction of 2,4,6-trimethyl-phenylmagnesium bromide with an appropriate ethenone derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to ensure the complete formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ethenol group to an ethane group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethane derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,2-Tris-(2,4,6-dimethyl-phenyl)-ethenol
  • 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethane
  • 1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethanone

Uniqueness

1,2,2-Tris-(2,4,6-trimethyl-phenyl)-ethenol is unique due to its specific arrangement of trimethyl-phenyl groups and the presence of the ethenol backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

26905-20-4

Molekularformel

C29H34O

Molekulargewicht

398.6 g/mol

IUPAC-Name

1,2,2-tris(2,4,6-trimethylphenyl)ethenol

InChI

InChI=1S/C29H34O/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)29(30)27-23(8)14-18(3)15-24(27)9/h10-15,30H,1-9H3

InChI-Schlüssel

TXCAHPBHBKXCAS-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C(=C1)C)C(=C(C2=C(C=C(C=C2C)C)C)O)C3=C(C=C(C=C3C)C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.